molecular formula C20H26N2O3S B2566379 N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide CAS No. 954002-12-1

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide

Cat. No.: B2566379
CAS No.: 954002-12-1
M. Wt: 374.5
InChI Key: PUONUHVEAYJZOU-UHFFFAOYSA-N
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Description

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide typically involves the reaction of 2-phenylmorpholine with 4-bromobutylbenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide stands out due to its unique combination of a morpholine ring, a phenyl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,19-11-5-2-6-12-19)21-13-7-8-14-22-15-16-25-20(17-22)18-9-3-1-4-10-18/h1-6,9-12,20-21H,7-8,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUONUHVEAYJZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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